molecular formula C4H5NO3 B13566945 3-Methoxy-1,2-oxazol-5-ol

3-Methoxy-1,2-oxazol-5-ol

Cat. No.: B13566945
M. Wt: 115.09 g/mol
InChI Key: DEGCIJOWKLHOLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-1,2-oxazol-5-ol is a heterocyclic compound that belongs to the oxazole family It is characterized by a five-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1,2-oxazol-5-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of methoxyamine with a suitable β-keto ester under acidic conditions, leading to the formation of the oxazole ring . Another approach involves the use of hydroxylamine derivatives and α,β-unsaturated carbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1,2-oxazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can be further utilized in different chemical applications .

Scientific Research Applications

3-Methoxy-1,2-oxazol-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methoxy-1,2-oxazol-5-ol exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in metabolic processes, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-1,2-oxazol-5-ol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C4H5NO3

Molecular Weight

115.09 g/mol

IUPAC Name

3-methoxy-2H-1,2-oxazol-5-one

InChI

InChI=1S/C4H5NO3/c1-7-3-2-4(6)8-5-3/h2,5H,1H3

InChI Key

DEGCIJOWKLHOLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)ON1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.